molecular formula C17H34N2O2 B10973007 N,N,N',N'-tetra(propan-2-yl)pentanediamide

N,N,N',N'-tetra(propan-2-yl)pentanediamide

Cat. No.: B10973007
M. Wt: 298.5 g/mol
InChI Key: ZNKWAGBZCBOKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N’,N’-tetra(propan-2-yl)pentanediamide is an organic compound characterized by its unique structure, which includes four isopropyl groups attached to a pentanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-tetra(propan-2-yl)pentanediamide typically involves the reaction of pentanediamide with isopropylamine under controlled conditions. The process can be summarized in the following steps:

Industrial Production Methods

Industrial production of N,N,N’,N’-tetra(propan-2-yl)pentanediamide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-tetra(propan-2-yl)pentanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions include various substituted amides and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N,N’,N’-tetra(propan-2-yl)pentanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,N’,N’-tetra(propan-2-yl)pentanediamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and facilitating various biochemical processes. The pathways involved include coordination chemistry and catalysis .

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-tetra(butan-2-yl)pentanediamide
  • N,N,N’,N’-tetra(propan-2-yl)pyridine-2,6-dicarboxamide
  • N,N,N’,N’-tetra(propan-2-yl)oxamide

Uniqueness

N,N,N’,N’-tetra(propan-2-yl)pentanediamide is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers better stability and higher affinity for metal ions, making it more effective in certain applications .

Properties

Molecular Formula

C17H34N2O2

Molecular Weight

298.5 g/mol

IUPAC Name

N,N,N',N'-tetra(propan-2-yl)pentanediamide

InChI

InChI=1S/C17H34N2O2/c1-12(2)18(13(3)4)16(20)10-9-11-17(21)19(14(5)6)15(7)8/h12-15H,9-11H2,1-8H3

InChI Key

ZNKWAGBZCBOKQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)CCCC(=O)N(C(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.